3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide
Overview
Description
3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines a fluorinated benzamide moiety with an indole and furan ring system, making it an interesting subject for chemical and pharmacological research.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the context in which the compound is acting.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific biological activity being exerted by the compound.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , the compound could potentially have a wide range of effects at the molecular and cellular level.
Preparation Methods
The synthesis of 3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the indole core: The indole core can be synthesized through cyclization reactions using reagents such as azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions.
Introduction of the furan-2-carbonyl group: This step involves the acylation of the indole core with furan-2-carbonyl chloride in the presence of a base like triethylamine.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: The carbonyl group in the furan-2-carbonyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring typically yields oxindole derivatives, while reduction of the carbonyl group results in the corresponding alcohol.
Scientific Research Applications
3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s indole core is known for its biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide can be compared with other indole derivatives, such as:
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds also exhibit significant biological activities, including antiviral and anticancer properties.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives: These derivatives are studied for their anticancer activities targeting the epidermal growth factor receptor (EGFR).
The uniqueness of this compound lies in its specific combination of fluorinated benzamide, indole, and furan moieties, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
IUPAC Name |
3-fluoro-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3/c21-15-4-1-3-14(11-15)19(24)22-16-7-6-13-8-9-23(17(13)12-16)20(25)18-5-2-10-26-18/h1-7,10-12H,8-9H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDJOLUAOVWLMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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